2,3,4-trimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide
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Overview
Description
2,3,4-trimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide is a complex organic compound characterized by its intricate molecular structure. This compound features a trimethoxyphenyl group, a tetrahydrofuran ring, and an indoline moiety, making it a subject of interest in various scientific research fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxybenzamide core. This can be achieved through the reaction of trimethoxybenzoic acid with various amines under standard amide coupling conditions, such as using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale amide coupling reactions, possibly using continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can also aid in optimizing reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indoline ring can be oxidized to form indole derivatives.
Reduction: : Reduction of the carbonyl group in the tetrahydrofuran ring can lead to the formation of tetrahydrofuran-2-ylmethanol.
Substitution: : The trimethoxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or halogenating agents like bromine (Br2).
Major Products Formed
Oxidation: : Indole derivatives, which can have various biological activities.
Reduction: : Tetrahydrofuran-2-ylmethanol, which can be used as an intermediate in further chemical syntheses.
Substitution: : Nitro or halogenated derivatives of the trimethoxyphenyl group, which can be used in pharmaceuticals or material science.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : As a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: : Studying its biological activity, such as potential anti-cancer properties due to its ability to inhibit tubulin.
Medicine: : Investigating its use as a therapeutic agent, possibly in the treatment of certain diseases.
Industry: : Utilizing its unique chemical properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2,3,4-trimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The trimethoxyphenyl group may interact with various receptors or enzymes, leading to biological responses. The indoline moiety can bind to tubulin, inhibiting its polymerization and affecting cell division, which is why it has potential anti-cancer properties.
Comparison with Similar Compounds
When compared to similar compounds, 2,3,4-trimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide stands out due to its unique combination of functional groups. Similar compounds might include other trimethoxyphenyl derivatives or indoline-based compounds, but the presence of the tetrahydrofuran ring adds a distinct chemical property that can influence its biological activity.
List of Similar Compounds
Trimethoxyphenyl derivatives
Indoline-based compounds
Tetrahydrofuran derivatives
Properties
IUPAC Name |
2,3,4-trimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-28-18-9-8-16(20(29-2)21(18)30-3)22(26)24-15-7-6-14-10-11-25(17(14)13-15)23(27)19-5-4-12-31-19/h6-9,13,19H,4-5,10-12H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLLMFPFXNUZIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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